N-(2-(4-(6-oxo-1,6-dihydropyridine-3-carbonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride
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Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups present. It includes a piperazine ring, a dihydropyridine ring, a carbonyl group, and a thiophene ring.Physical and Chemical Properties Analysis
This compound is a solid . Further physical and chemical properties are not specified in the search results.Scientific Research Applications
Synthesis of Novel Compounds
Researchers have developed methods for synthesizing novel derivatives of thiophene carboxamides and related compounds, demonstrating their potential in creating new pharmaceutical agents. For instance, the synthesis of 1,2,4-triazol-3-one derivatives, which involved reactions with piperazine nuclei, resulted in compounds with antimicrobial activities (Fandaklı et al., 2012). Similarly, the creation of benzodifuranyl and thiazolopyrimidines derivatives from reactions with piperazine showed significant anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Antimicrobial and Anticancer Activities
The development of hybrid molecules containing piperazine and cephalosporanic or penicillanic acid moieties has been investigated, revealing that some synthesized compounds exhibited notable antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). Additionally, novel quinolines with modifications involving piperazine structures have been synthesized and evaluated for their antibacterial and anticancer efficacy, identifying compounds with promising activities against various bacterial strains and cancer cell lines (Bondock & Gieman, 2015).
Catalytic Applications
Piperazine-derived compounds have also been utilized as catalysts in chemical reactions. For example, l-piperazine-2-carboxylic acid derived N-formamides were developed as enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, achieving high yields and enantioselectivities for a broad range of substrates (Wang et al., 2006).
Synthesis and Crystal Structure
The synthesis and crystal structure analysis of compounds incorporating thiophene-2-carboxamide and piperazine have been conducted to explore their potential applications in medicinal chemistry and material science. For example, N,N′-bis((thiophene-2-carboxamido)propyl)piperazine was synthesized and characterized, providing insights into its molecular structure through X-ray analysis (Balaban et al., 2008).
Properties
IUPAC Name |
N-[2-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S.ClH/c22-15-4-3-13(12-19-15)17(24)21-9-7-20(8-10-21)6-5-18-16(23)14-2-1-11-25-14;/h1-4,11-12H,5-10H2,(H,18,23)(H,19,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKDMWDAZLGBOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CS2)C(=O)C3=CNC(=O)C=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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